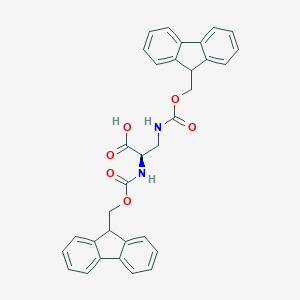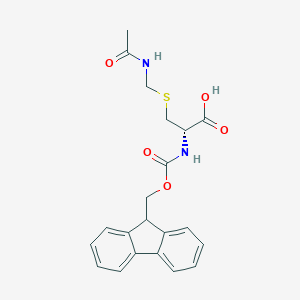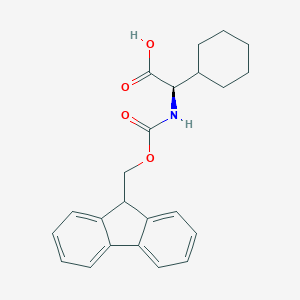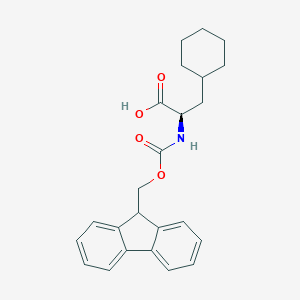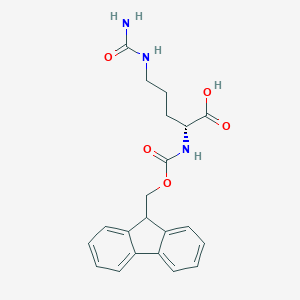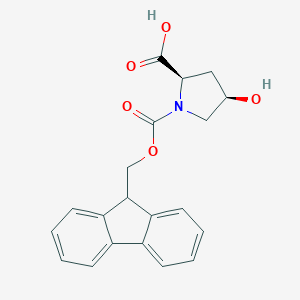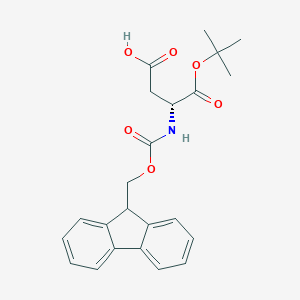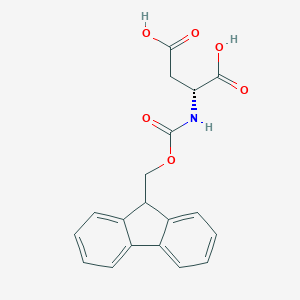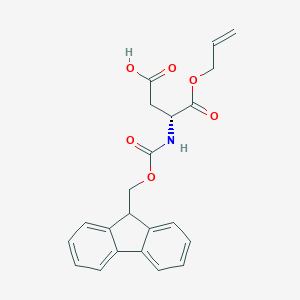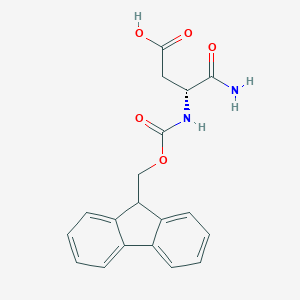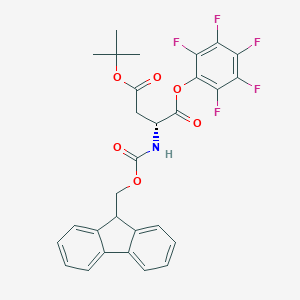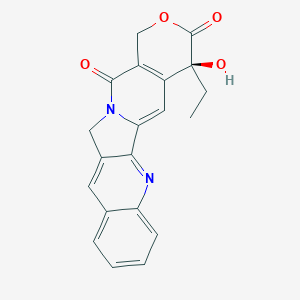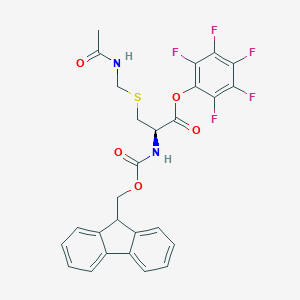
Fmoc-Cys(Acm)-OPfp
Descripción general
Descripción
Fmoc-Cys(Acm)-OPfp: is a compound used in peptide synthesis, particularly in the field of solid-phase peptide synthesis. It is a derivative of cysteine, an amino acid, and is protected by the fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and the acetamidomethyl (Acm) group at the thiol side chain. The pentafluorophenyl (Pfp) ester is used to activate the carboxyl group, facilitating peptide bond formation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(Acm)-OPfp typically involves the following steps:
Protection of Cysteine: The cysteine amino acid is first protected at the amino terminus with the Fmoc group and at the thiol side chain with the Acm group.
Activation of Carboxyl Group: The carboxyl group of the protected cysteine is then activated using pentafluorophenol (Pfp) to form the pentafluorophenyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cysteine are protected and activated using automated peptide synthesizers.
Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Fmoc-Cys(Acm)-OPfp undergoes substitution reactions where the pentafluorophenyl ester reacts with nucleophiles, such as amines, to form peptide bonds.
Deprotection Reactions: The Fmoc group can be removed using piperidine, and the Acm group can be removed using iodine or mercury acetate.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Acm Deprotection: Iodine in acetic acid or mercury acetate in aqueous solution is used to remove the Acm group.
Major Products Formed: The major products formed from these reactions are peptides with free amino and thiol groups, which can further react to form disulfide bonds or other modifications.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Cys(Acm)-OPfp is widely used in the synthesis of complex peptides and proteins. It allows for the incorporation of cysteine residues in a protected form, facilitating the synthesis of peptides with multiple disulfide bonds.
Biology: In biological research, this compound is used to synthesize peptides that are used as probes or inhibitors in various biochemical assays.
Medicine: In medicinal chemistry, peptides synthesized using this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based active pharmaceutical ingredients (APIs).
Mecanismo De Acción
Mechanism: The mechanism of action of Fmoc-Cys(Acm)-OPfp involves the activation of the carboxyl group by the pentafluorophenyl ester, which facilitates nucleophilic attack by amines to form peptide bonds. The Fmoc and Acm groups protect the amino and thiol groups, respectively, during the synthesis process.
Molecular Targets and Pathways: The primary molecular targets are the amino and thiol groups of amino acids and peptides. The pathways involved include the formation of peptide bonds and the subsequent deprotection of the Fmoc and Acm groups.
Comparación Con Compuestos Similares
Fmoc-Cys(Trt)-OH: This compound uses the trityl (Trt) group to protect the thiol group instead of the Acm group.
Fmoc-Cys(tBu)-OH: This compound uses the tert-butyl (tBu) group for thiol protection.
Fmoc-Cys(Mmt)-OH: This compound uses the monomethoxytrityl (Mmt) group for thiol protection.
Uniqueness: Fmoc-Cys(Acm)-OPfp is unique due to the use of the Acm group for thiol protection, which provides stability under acidic conditions and can be selectively removed without affecting other protecting groups. The pentafluorophenyl ester activation also offers high reactivity, making it suitable for efficient peptide synthesis.
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F5N2O5S/c1-13(35)33-12-40-11-19(26(36)39-25-23(31)21(29)20(28)22(30)24(25)32)34-27(37)38-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,33,35)(H,34,37)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWRDSKMJYQOLL-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F5N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553926 | |
| Record name | Pentafluorophenyl S-(acetamidomethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-96-0 | |
| Record name | L-Cysteine, S-[(acetylamino)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86060-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorophenyl S-(acetamidomethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


